4-(propan-2-yl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
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Overview
Description
4-(Propan-2-yl)cyclohexane-1-carbaldehyde is a mixture of diastereomers, which are isomers that have the same molecular formula but differ in the spatial arrangement of their atoms. This compound is a cyclohexane derivative with an isopropyl group attached to the fourth carbon and an aldehyde group at the first carbon.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Isopropyl Group Introduction: The cyclohexanone undergoes a Friedel-Crafts alkylation reaction with isopropyl chloride in the presence of an aluminum chloride catalyst to introduce the isopropyl group, forming 4-(propan-2-yl)cyclohexanone.
Oxidation: The ketone group in 4-(propan-2-yl)cyclohexanone is then oxidized to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), yielding 4-(propan-2-yl)cyclohexane-1-carbaldehyde.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of greener reagents and catalysts is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Halogens (Cl2, Br2), strong acids (H2SO4)
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid
Reduction: Cyclohexanol
Substitution: Halogenated cyclohexanes
Scientific Research Applications
4-(Propan-2-yl)cyclohexane-1-carbaldehyde has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: It is used in the production of fragrances and flavors due to its structural similarity to natural compounds.
Mechanism of Action
The mechanism by which 4-(propan-2-yl)cyclohexane-1-carbaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Cyclohexanecarbaldehyde
4-(tert-butyl)cyclohexane-1-carbaldehyde
4-(ethyl)cyclohexane-1-carbaldehyde
Uniqueness: 4-(Propan-2-yl)cyclohexane-1-carbaldehyde is unique due to the presence of the isopropyl group, which influences its reactivity and physical properties compared to other cyclohexane derivatives. The mixture of diastereomers adds complexity to its behavior and applications.
Properties
CAS No. |
88166-24-9 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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